4-Hydroxynonenal

Catalog No.
S1538324
CAS No.
75899-68-2
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxynonenal

CAS Number

75899-68-2

Product Name

4-Hydroxynonenal

IUPAC Name

(E)-4-hydroxynon-2-enal

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+

InChI Key

JVJFIQYAHPMBBX-FNORWQNLSA-N

SMILES

CCCCCC(C=CC=O)O

Synonyms

4-HNE cpd, 4-hydroxy-2,3-nonenal, 4-hydroxy-2-nonenal, 4-hydroxy-2-nonenal, (E)-isomer, 4-hydroxynonen-2-al, 4-hydroxynonenal

Canonical SMILES

CCCCCC(C=CC=O)O

Isomeric SMILES

CCCCCC(/C=C/C=O)O

4-Hydroxynonenal, or 4-hydroxy-2-nonenal, is a significant product of lipid peroxidation, primarily derived from the oxidation of polyunsaturated fatty acids, particularly those in the omega-6 family such as arachidonic acid and linoleic acid. This compound is an α,β-unsaturated hydroxyalkenal characterized by a colorless oily appearance. Its molecular formula is C9H16O2C_9H_{16}O_2 and it plays a crucial role in cellular processes due to its high reactivity, which stems from its three functional groups: a hydroxyl group at carbon 4, a carbonyl group at carbon 1, and a conjugated double bond between carbons 2 and 3 .

4-HNE plays a complex role in biological systems. Here are some key aspects of its mechanism of action:

  • Inducer of oxidative stress: 4-HNE can react with cellular components like glutathione, leading to depletion of cellular antioxidants and further promoting oxidative stress [].
  • Disruption of protein function: Formation of protein adducts with 4-HNE can alter protein function, leading to impaired cellular processes [].
  • Cell death signaling: 4-HNE can activate pathways leading to apoptosis (programmed cell death) or necrosis (cell death due to injury) [].

While 4-HNE can have detrimental effects, it may also play a role in cell signaling and stress response at low concentrations [].

4-Hydroxynonenal exhibits remarkable reactivity due to its electrophilic nature. It primarily reacts through two mechanisms:

  • Michael Addition: The compound can react with nucleophiles such as thiols and amino groups (e.g., cysteine, histidine, and lysine) at the C3 position of the double bond. This reaction leads to the formation of thioether adducts.
  • Schiff Base Formation: Primary amines can react with the carbonyl group to form Schiff bases, although this reaction is slower and reversible compared to Michael addition .

These reactions can modify proteins and other biomolecules, impacting their function and activity.

4-Hydroxynonenal is recognized for its dual role in biological systems. At elevated concentrations, it acts as a toxic agent contributing to oxidative stress-related damage in various diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. Conversely, at lower concentrations, it can function as a signaling molecule that regulates various cell signaling pathways involved in stress responses and cellular differentiation . Its ability to form adducts with proteins can lead to altered protein function and contribute to cellular dysfunction.

The synthesis of 4-hydroxynonenal occurs predominantly through lipid peroxidation processes. Key steps include:

  • Lipid Peroxidation: Initiated by free radicals attacking polyunsaturated fatty acids.
  • Formation of Hydroperoxides: These intermediates decompose to yield aldehydes including 4-hydroxynonenal.
  • Enzymatic Pathways: Enzymes such as lipoxygenases also contribute to its formation from specific fatty acid substrates .

4-Hydroxynonenal has several applications in research and medicine:

  • Biomarker for Oxidative Stress: It serves as a reliable indicator of oxidative damage in biological samples.
  • Research Tool: Used in studies investigating oxidative stress-related diseases and cellular signaling pathways.
  • Potential Therapeutic Target: Understanding its interactions may lead to novel therapeutic strategies for diseases associated with oxidative stress .

Studies have shown that 4-hydroxynonenal interacts with various biomolecules:

  • Proteins: Forms adducts that can modify enzymatic activity or trigger cell death pathways.
  • Nucleic Acids: Can react with DNA, leading to mutagenic effects.
  • Lipids: Alters membrane integrity and function through lipid peroxidation processes .

These interactions are critical for understanding its role in disease pathology.

Compound NameStructure CharacteristicsUnique Features
MalondialdehydeA dialdehyde formed from lipid peroxidationHighly reactive but less stable than 4-hydroxynonenal
AcroleinAn α,β-unsaturated aldehydeKnown for its toxicity and role in inflammation
4-OxopentanalA saturated aldehydeLess reactive than 4-hydroxynonenal

Despite these similarities, 4-hydroxynonenal's unique trifunctionality (hydroxy group, carbonyl group, conjugated double bond) contributes significantly to its biological activity and toxicity profile .

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

UNII

K1CVM13F96

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

75899-68-2
128946-65-6

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

4-Hydroxynonenal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Modify: 2023-08-15
1.Pryor, W.A. and Porter, N.A. Suggested mechanisms for the production of 4-hydroxy-2-nonenal from the autoxidation of polyunsaturated fatty acids. Free Radical Biology & Medicine 8, 541-543 (1990).

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